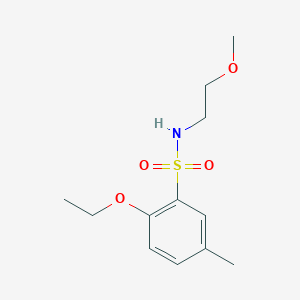![molecular formula C14H17ClN2O4S B245597 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, commonly known as CDMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of CDIM is not fully understood. However, studies have shown that CDIM exerts its effects by inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. CDIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDIM has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDIM inhibits the activity of carbonic anhydrase and acetylcholinesterase. CDIM has also been shown to induce apoptosis in cancer cells, leading to cell death. In vivo studies have shown that CDIM possesses anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
CDIM has several advantages for lab experiments. It is readily available and relatively easy to synthesize. CDIM is also stable under normal laboratory conditions. However, CDIM has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. CDIM is also relatively expensive compared to other chemical compounds.
Zukünftige Richtungen
There are several future directions for the study of CDIM. In the field of medicine, CDIM could be further investigated for its potential use as an anti-cancer agent. CDIM could also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In biochemistry, CDIM could be further studied for its ability to inhibit the activity of various enzymes. CDIM could also be investigated for its potential use in the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of CDIM involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzene with ethyl glyoxalate, followed by the reaction of the resulting product with sulfamide. The final product is obtained by the reaction of the intermediate with methylglyoxal.
Wissenschaftliche Forschungsanwendungen
CDIM has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CDIM has been shown to possess antitumor properties, making it a promising candidate for the development of new cancer treatments. CDIM has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
In biochemistry, CDIM has been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. CDIM has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
Molekularformel |
C14H17ClN2O4S |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H17ClN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
YSLZVKDMUUIKMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Kanonische SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)






![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
